Cas no 938001-01-5 (ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate)

Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a specialized heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl group and an ethyl carboxylate moiety. The presence of the 3-methylphenylamino group enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable for designing bioactive molecules. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to its structural versatility. Its well-defined reactivity profile allows for further functionalization, enabling tailored modifications for targeted applications. High purity and consistent synthesis protocols ensure reliability in research and industrial settings.
ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate structure
938001-01-5 structure
Product name:ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
CAS No:938001-01-5
MF:C14H13F3N2O2S
MW:330.325432538986
MDL:MFCD08558113
CID:4720660
PubChem ID:19616475

ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
    • SBB025304
    • STK352250
    • ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • MDL: MFCD08558113
    • Inchi: 1S/C14H13F3N2O2S/c1-3-21-12(20)10-11(14(15,16)17)19-13(22-10)18-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,18,19)
    • InChI Key: UIBOEOANNFQHJJ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C(F)(F)F)N=C1NC1C=CC=C(C)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 395
  • Topological Polar Surface Area: 79.5

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 415.1±55.0 °C at 760 mmHg
  • Flash Point: 204.8±31.5 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Security Information

ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-231665-0.1g
ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
938001-01-5 95%
0.1g
$105.0 2024-06-20
Enamine
EN300-231665-1.0g
ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
938001-01-5 95%
1.0g
$385.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369480-2.5g
Ethyl 2-(m-tolylimino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate
938001-01-5 97%
2.5g
¥13572.00 2024-04-24
Ambeed
A679356-1g
Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
938001-01-5 97%
1g
$215.0 2024-04-16
Crysdot LLC
CD11008769-10g
Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
938001-01-5 97%
10g
$1062 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369480-250mg
Ethyl 2-(m-tolylimino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate
938001-01-5 97%
250mg
¥2678.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369480-10g
Ethyl 2-(m-tolylimino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate
938001-01-5 97%
10g
¥29772.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369480-50mg
Ethyl 2-(m-tolylimino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate
938001-01-5 97%
50mg
¥1238.00 2024-04-24
Enamine
EN300-231665-0.25g
ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
938001-01-5 95%
0.25g
$149.0 2024-06-20
Enamine
EN300-231665-10.0g
ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
938001-01-5 95%
10.0g
$1654.0 2024-06-20

Additional information on ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Professional Introduction to Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 938001-01-5)

Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, a compound with the CAS number 938001-01-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic derivatives, specifically featuring a thiazole core structure, which is well-documented for its broad spectrum of biological activities. The presence of a trifluoromethyl group and an ethyl ester at the 5-position of the thiazole ring further enhances its pharmacological potential, making it a subject of intense research interest.

The structural features of Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate contribute to its unique chemical and biological properties. The thiazole ring is known for its stability and ability to interact with various biological targets, including enzymes and receptors. The introduction of a trifluoromethyl group at the 4-position not only increases the lipophilicity of the molecule but also enhances its metabolic stability, which is crucial for drug development. Additionally, the ethyl ester moiety at the 5-position provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored properties.

In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in treating various diseases. For instance, studies have shown that compounds containing the thiazole scaffold exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific combination of substituents in Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate positions it as a promising candidate for further investigation in these therapeutic areas.

The pharmaceutical industry has been leveraging advanced synthetic methodologies to explore the potential of heterocyclic compounds like Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. Modern techniques such as combinatorial chemistry and high-throughput screening have enabled researchers to rapidly identify and optimize lead compounds. These approaches have significantly accelerated the drug discovery process, leading to the development of novel therapeutic agents with improved efficacy and reduced side effects.

The role of computational chemistry in understanding the behavior of Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate cannot be overstated. Molecular modeling and quantum mechanics calculations provide valuable insights into the compound's interactions with biological targets. By predicting binding affinities and identifying key pharmacophores, researchers can design more effective derivatives. This computational approach complements experimental efforts and has become an indispensable tool in modern drug discovery.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The presence of a trifluoromethyl group in Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate contributes to its favorable pharmacokinetic properties. Fluoro substitution enhances binding affinity by increasing lipophilicity and reducing metabolic degradation. This has led to the development of several successful drugs that incorporate fluorine atoms into their structures.

The synthesis of Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced catalytic systems and green chemistry principles have been employed to improve yield and reduce environmental impact. These sustainable practices are essential for ensuring that pharmaceutical production remains efficient while minimizing ecological footprints.

The biological activity of Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been evaluated through various in vitro assays. Preliminary results suggest that it exhibits potent activity against certain enzymes and receptors relevant to diseases such as cancer and inflammation. Further preclinical studies are needed to confirm these findings and explore potential therapeutic applications.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are identified and optimized. AI algorithms can analyze vast datasets to identify promising candidates like Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate based on their structural features and predicted biological activities. This technology has significantly reduced the time required for drug development while improving success rates.

In conclusion, Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 938001-01-5) is a compound with immense potential in pharmaceutical research. Its unique structural features, combined with advanced synthetic and computational methodologies, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its importance in addressing global health challenges is set to grow.

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Amadis Chemical Company Limited
(CAS:938001-01-5)ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
A1192288
Purity:99%/99%
Quantity:1g/5g
Price ($):194.0/580.0